Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate
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Overview
Description
Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphthalene core, which is substituted with multiple acetyloxy and acetyloxymethyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of naphthalene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The acetyloxy and acetyloxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate can be compared with other naphthalene derivatives, such as:
Methyl 1-hydroxyindole-3-carboxylate: Known for its biological activities and use in drug synthesis.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties and is used in medicinal chemistry.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with significant biological potential
Properties
IUPAC Name |
methyl 6-acetyloxy-1,5-bis(acetyloxymethyl)naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-11(21)26-9-17-14-7-8-19(28-13(3)23)18(10-27-12(2)22)15(14)5-6-16(17)20(24)25-4/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGMSOHTYCLXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC2=C1C=CC(=C2COC(=O)C)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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